L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)-

Description

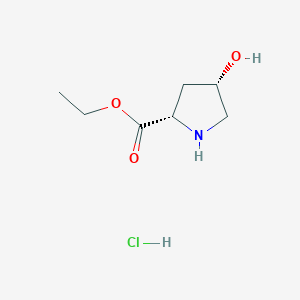

L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- (CAS: 33996-30-4) is a chiral derivative of hydroxyproline, a non-proteinogenic amino acid critical in collagen structure and peptide synthesis. The compound features an ethyl ester group replacing the carboxylic acid of 4-hydroxy-L-proline and exists as a hydrochloride salt to enhance stability and solubility. Its (4S) stereochemistry denotes the hydroxyl group’s spatial orientation on the pyrrolidine ring, which is critical for biological interactions and synthetic applications. This derivative is primarily used in pharmaceutical research as a building block for peptidomimetics and prodrugs due to its improved membrane permeability compared to the parent amino acid .

Properties

IUPAC Name |

ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXSZDXMSRXWJV-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142347-82-8 | |

| Record name | L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142347-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Scheme

Procedure

-

Reagent Setup : Dissolve (2S,4S)-4-hydroxy-L-proline (10 g, 76 mmol) in anhydrous ethanol (100 mL) under nitrogen.

-

Thionyl Chloride Addition : Add thionyl chloride (13.5 mL, 184 mmol) dropwise at 0°C.

-

Reflux : Heat to 70°C for 4–6 hours until complete esterification (monitored by TLC).

-

Isolation : Concentrate under reduced pressure, triturate with diethyl ether, and filter to obtain a white solid.

Key Advantages

-

High Efficiency : Single-step reaction with minimal byproducts.

-

Stereochemical Retention : No racemization observed under controlled conditions.

Hydrogen Chloride Gas-Mediated Esterification

Reaction Scheme

Procedure

-

Amino Protection : Bubble HCl gas into a suspension of L-proline (11.5 g, 0.1 mol) in dichloroethane (30 mL) at 25°C for 0.5 hours to form L-proline hydrochloride.

-

Esterification : Add ethanol (4.16 g, 0.13 mol) and reflux at 80°C for 3 hours with continuous HCl gas flow.

-

Workup : Concentrate the mixture, recrystallize from ice-cold dichloroethane, and dry under vacuum.

Key Advantages

-

Scalability : Suitable for industrial production with recycleable solvents.

-

Cost-Effective : Avoids expensive catalysts.

Enzymatic Hydroxylation Followed by Esterification

Reaction Scheme

Procedure

Key Advantages

-

Biocatalytic Specificity : Ensures exclusive trans-4S configuration.

-

Eco-Friendly : Reduces hazardous waste.

Boc-Protected Intermediate Route

Reaction Scheme

Procedure

Key Advantages

-

Selectivity : Boc group prevents side reactions during esterification.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Stereochemical Control |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, Ethanol | 70°C, 4–6 h | 85–90% | Excellent |

| HCl Gas | HCl (g), Ethanol | 80°C, 3 h | 73–86% | Good |

| Enzymatic | Enzyme, 2-Ketoglutarate | 35°C, 0.5 h | 60–70% | Excellent |

| Boc-Protected | Boc Anhydride, DCC | 25°C, 12 h | 75–80% | Very Good |

Critical Considerations

-

Stereochemical Integrity : Methods using pre-formed (2S,4S)-4-hydroxy-L-proline (e.g., thionyl chloride route) avoid racemization. Enzymatic hydroxylation ensures 4S configuration.

-

Safety : Thionyl chloride and HCl gas require strict handling protocols (e.g., fume hoods, PPE).

-

Scalability : HCl gas and thionyl chloride methods are preferred for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and ethoxycarbonyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Biological Applications

L-Proline derivatives are recognized for their significant biological activities. Here are some key applications:

Pharmacological Research

L-Proline derivatives have shown promise as ligands for neurotransmitter transporters. For instance, studies indicate that 4-hydroxy-L-proline analogs can enhance the affinity for SLC1A4/5 transporters, which are crucial in neurotransmission processes . These compounds have been explored as potential treatments for neurological disorders due to their ability to modulate neurotransmitter release.

Tissue Engineering

In materials science, L-Proline derivatives have been utilized in the development of biocompatible materials. Specifically, trans-4-hydroxy-L-proline has been incorporated into acrylic bone cements to improve their mechanical properties and promote bone ingrowth . The hydrophilic nature of these compounds aids in forming porosity within the cement matrix, enhancing fixation with living bone.

Metabolic Studies

Research has demonstrated that L-Proline plays a role in metabolic pathways associated with stress responses in cells. It acts as an osmolyte and chemical chaperone, stabilizing protein structures under stress conditions . This property is particularly relevant in studies related to diseases such as cancer and fibrosis, where proline metabolism can influence cell behavior and tissue regeneration.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of trans-4-hydroxy-L-proline on SLC1A4/5 transporters. The results indicated that specific analogs significantly increased transporter affinity compared to standard L-Proline, suggesting potential therapeutic applications in treating conditions like depression and anxiety .

Case Study 2: Bone Cement Enhancement

In an experimental study involving acrylic bone cement modified with trans-4-hydroxy-L-proline, researchers observed improved mechanical interlocking with bone tissue. This modification not only enhanced the physical properties of the cement but also facilitated better integration with surrounding tissues during healing processes .

Mechanism of Action

The mechanism of action of L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related proline and hydroxyproline derivatives:

Table 1: Structural and Functional Comparison

Key Comparisons

However, the methyl ester derivative has a lower molecular weight, which may favor solubility in polar solvents . Non-hydroxylated proline esters (e.g., CAS 33305-75-8) lack the 4-hydroxy group, reducing their utility in mimicking collagen-like structures but simplifying synthesis .

Stereochemical Differences

- The (4S) configuration in the target compound vs. (4R) in CAS 33996-30-4 results in distinct spatial arrangements. For example, (4S)-hydroxyproline derivatives are critical for stabilizing polyproline helices in peptides, whereas (4R) isomers may disrupt such conformations .

Synthetic Methods Hydroxyproline esters are synthesized via esterification of 4-hydroxyproline using thionyl chloride (SOCl₂) in ethanol (for ethyl esters) or methanol (for methyl esters). The hydroxyl group often requires protection (e.g., Fmoc or benzyl groups) to prevent side reactions . Non-hydroxylated proline esters (e.g., CAS 33305-75-8) are synthesized directly from L-proline without hydroxylation steps, reducing complexity .

Physicochemical Properties

- The hydrochloride salt form improves water solubility across all derivatives, critical for in vitro assays. The pKa of proline alkyl esters (determined via potentiometric titration in ) ranges between 6.5–7.5, but 4-hydroxy derivatives likely exhibit lower pKa due to the electron-withdrawing hydroxyl group .

Applications Pharmaceuticals: The target compound’s ethyl ester and (4S) configuration make it ideal for prodrugs targeting connective tissues . Peptide Synthesis: Hydroxyproline esters are used to introduce rigidity into peptides, while non-hydroxylated esters (e.g., CAS 33305-75-8) serve as flexible linkers . Commercial Viability: cis-4-Hydroxyproline (free amino acid) is expensive ($561.00/g), making its ester derivatives cost-effective alternatives for large-scale synthesis .

Research Findings and Challenges

- Stereochemical Purity: Achieving high enantiomeric purity in (4S)-hydroxyproline derivatives requires chiral chromatography or asymmetric synthesis, as noted in and .

- Stability : Ethyl esters hydrolyze faster than methyl esters under physiological conditions, which may limit their use in oral formulations .

Biological Activity

L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

L-Proline, 4-hydroxy-, ethyl ester, hydrochloride is derived from proline, an amino acid that plays a crucial role in protein synthesis and cellular functions. The hydroxylation of proline to form 4-hydroxyproline is significant in collagen stability and function. The synthesis typically involves the esterification of L-proline with ethanol in the presence of hydrochloric acid to yield the hydrochloride salt form, which enhances solubility and bioavailability.

Biological Functions

1. Role in Protein Structure:

- 4-Hydroxyproline is integral to collagen stability due to its ability to form hydrogen bonds within the triple helix structure of collagen fibers. This structural role is critical for maintaining the integrity of connective tissues .

2. Antioxidant Properties:

- Compounds rich in proline exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in therapeutic contexts where oxidative damage is a concern .

3. Cell Penetration and Bioactivity:

- L-Proline derivatives have demonstrated enhanced cell-penetrating abilities compared to other peptides. This characteristic can be leveraged in drug delivery systems to improve the efficacy of therapeutic agents .

The biological activity of L-Proline, 4-hydroxy-, ethyl ester can be attributed to several mechanisms:

- Prolyl Hydroxylase Activity: The conversion of proline to 4-hydroxyproline involves prolyl hydroxylases, which are enzymes that play a pivotal role in post-translational modifications essential for collagen synthesis .

- Cell Signaling: Proline metabolism affects cellular signaling pathways related to stress responses and metabolic reprogramming, making it a target for cancer therapy .

- Antiviral Activity: Research indicates that certain proline derivatives may exhibit antiviral properties by inhibiting viral replication processes .

Table 1: Summary of Research Findings on L-Proline Derivatives

Case Study: Metformin-Induced Hydroxylation

A study investigated the effects of metformin on prolyl hydroxylase activity in patients with lactic acidosis. Elevated levels of 4-hydroxyproline were noted, suggesting a link between metformin treatment and increased proline hydroxylation. This finding highlights the compound's role in metabolic regulation during pharmacological interventions .

Applications

L-Proline, 4-hydroxy-, ethyl ester has diverse applications across various fields:

- Pharmaceuticals: Used as a building block for peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

- Biochemical Research: Investigated for its role in protein folding and stability.

- Cosmetics: Incorporated into formulations for its moisturizing properties.

- Food Industry: Utilized as a flavor enhancer due to its impact on taste profiles .

Q & A

Q. What are the standard synthetic pathways for preparing L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (4S)?

The synthesis typically involves sequential protection, esterification, and salt formation. For example:

- Step 1 : Protect the amino group of L-4-hydroxyproline using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions to avoid unwanted side reactions .

- Step 2 : Esterify the carboxylic acid group with ethanol in the presence of thionyl chloride (SOCl₂) or HCl, forming the ethyl ester .

- Step 3 : Deprotect the Fmoc group using diethylamine, followed by neutralization and salt formation with HCl to yield the hydrochloride salt .

Key Data : Reaction yields for analogous proline esters (e.g., benzyl ester) range from 70–85% under optimized conditions .

Q. How does the 4-hydroxy group and ethyl ester moiety influence peptide conformational stability?

The 4-hydroxy group introduces additional hydrogen-bonding potential, while the ethyl ester reduces steric hindrance compared to bulkier esters (e.g., benzyl). The cyclic proline backbone restricts peptide chain flexibility, favoring polyproline II helices or β-turn conformations in peptides. Rigidity is critical for stabilizing secondary structures in bioactive peptides .

Q. What analytical methods are used to characterize this compound’s purity and stereochemistry?

- HPLC : Reversed-phase chromatography with UV detection (λ = 210–220 nm) to assess purity .

- NMR : H and C NMR confirm stereochemistry at C4 (4S) and esterification. Key signals include δ ~4.3 ppm (ester CH₂) and δ ~3.8–4.2 ppm (proline ring protons) .

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₄ClNO₄⁺ expected at m/z 240.07) .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during synthesis, particularly at the 4S position?

- Chiral Auxiliaries : Use (4S)-configured starting materials (e.g., L-4-hydroxyproline) and avoid racemization by keeping reactions below 40°C .

- Deprotection Strategy : Employ mild deprotection agents (e.g., diethylamine instead of strong acids) to preserve stereochemistry during Fmoc removal .

Data Contradiction : Some protocols report racemization during esterification; monitoring via chiral HPLC is critical .

Q. What strategies mitigate side reactions like dimerization during peptide coupling?

- Salt Formation : Converting the free amine to hydrochloride salt (e.g., using HCl in diethyl ether) prevents nucleophilic attack and dimerization .

- Coupling Agents : Use T3P® (propylphosphonic anhydride) or HATU for efficient amide bond formation, reducing reaction time and byproducts .

Example : T3P® achieved 81% yield in proline-containing peptide synthesis vs. 50% with DCC .

Q. How is the pKa of the 4-hydroxy group determined experimentally, and how does it affect reactivity?

- Method : Potentiometric titration in aqueous HCl/NaOH. Dissolve the compound in 0.65 mM HCl, titrate with 5 mM NaOH, and plot pH vs. volume to identify inflection points .

- Impact : The 4-hydroxy group (pKa ~9–10) can participate in intramolecular hydrogen bonding, reducing nucleophilicity and altering reaction pathways in alkaline conditions .

Q. What role does this compound play in protease inhibition studies?

- Mechanism : The ethyl ester acts as a reversible inhibitor of cysteine proteases by mimicking the tetrahedral intermediate in peptide cleavage. The 4-hydroxy group enhances binding via polar interactions with the active site .

- Application : Used to study cathepsin B and calpain inhibition, with IC₅₀ values in the micromolar range for analogous proline esters .

Q. How do protecting group strategies affect downstream peptide synthesis?

- Benzyl vs. Ethyl Esters : Benzyl esters require catalytic hydrogenation for removal, which may reduce disulfide bonds in peptides. Ethyl esters are cleaved under milder basic conditions (e.g., NaOH/MeOH) .

- Fmoc vs. Boc : Fmoc is base-labile (ideal for solid-phase synthesis), while Boc requires acidic deprotection, risking ester hydrolysis .

Q. Why is hydrochloride salt formation critical for stability and reactivity?

- Stability : The hydrochloride salt prevents hygroscopicity and oxidative degradation of the free amine .

- Reactivity : Enhances solubility in polar solvents (e.g., DMF) and improves coupling efficiency by stabilizing the protonated amine during peptide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.